molecular formula C5H3BrN4O B12358320 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 3-bromo-1,6-dihydro-

7H-Pyrazolo[4,3-d]pyrimidin-7-one, 3-bromo-1,6-dihydro-

Cat. No.: B12358320
M. Wt: 215.01 g/mol
InChI Key: DCAOLVYQTMLLGG-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core with a bromine atom at the 3-position and a keto group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with a brominated pyrimidine derivative under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The keto group at the 7-position can participate in redox reactions, leading to the formation of corresponding alcohols or further oxidation products.

    Cyclization Reactions: The compound can be used as a precursor in the synthesis of more complex heterocyclic systems through cyclization reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and the reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products

    Substitution Reactions: Products include various substituted pyrazolo[4,3-d]pyrimidinones depending on the nucleophile used.

    Oxidation and Reduction: Products include alcohols or further oxidized derivatives of the pyrazolo[4,3-d]pyrimidinone core.

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is unique due to the presence of the bromine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable intermediate in the synthesis of diverse chemical entities.

Properties

Molecular Formula

C5H3BrN4O

Molecular Weight

215.01 g/mol

IUPAC Name

3-bromo-1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C5H3BrN4O/c6-4-2-3(9-10-4)5(11)8-1-7-2/h1,3,9H

InChI Key

DCAOLVYQTMLLGG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C2C(=N1)C(=NN2)Br

Origin of Product

United States

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